molecular formula C21H20N4O4S2 B2592447 ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-10-6

ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2592447
CAS No.: 392293-10-6
M. Wt: 456.54
InChI Key: REQQOPJLTDLHCW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylbenzamido group and linked via a sulfanyl acetamido bridge to an ethyl benzoate ester. The ester moiety at the benzoate position improves solubility and bioavailability. This compound is of interest in medicinal chemistry due to the thiadiazole scaffold’s association with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-19(28)15-8-10-16(11-9-15)22-17(26)12-30-21-25-24-20(31-21)23-18(27)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQOPJLTDLHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to accelerate the reaction and improve efficiency . Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects . The compound may also induce oxidative stress in cells, contributing to its cytotoxic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamido Group

Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate (BA96474)
  • Structural Difference : The 4-methylbenzamido group in the target compound is replaced with a 3,4,5-triethoxybenzamido substituent.
  • The increased polarity may enhance solubility but reduce membrane permeability compared to the methyl-substituted analog.
  • Molecular Weight : 574.67 g/mol (vs. 433.44 g/mol for the target compound, assuming similar core structure differences) .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

Ethyl 4-(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate (Compound A24)
  • Structural Difference : The 1,3,4-thiadiazole ring is replaced with a 1,3,4-oxadiazole, and the 4-methylbenzamido group is substituted with a pyridin-4-yl moiety.
  • Impact: Oxadiazoles are less electron-deficient than thiadiazoles, which may reduce electrophilic interactions in biological systems.
Ethyl 4-(2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate
  • Structural Difference : Features a 2-bromophenyl substituent on the oxadiazole ring.
  • Impact : The bromine atom increases lipophilicity and may enhance van der Waals interactions with hydrophobic binding pockets. This substitution could improve metabolic stability but may also elevate toxicity risks .

Modifications in the Sulfonyl or Sulfonamide Linkages

Ethyl 2-{[5-(4-Methyl-3-morpholin-4-ylsulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
  • Structural Difference : Incorporates a morpholine sulfonyl group on the benzamido substituent.
  • Impact : The morpholine ring enhances water solubility, while the sulfonyl group may act as a hydrogen-bond acceptor, improving target specificity. This modification could optimize pharmacokinetic properties compared to the target compound .

Thiadiazole-Based Compounds

  • Analog BA96474 : The triethoxybenzamido substitution may confer enhanced antioxidant or anti-inflammatory activity due to the electron-rich aromatic system .

Oxadiazole-Based Compounds

  • Compound A24 : The oxadiazole-pyridine hybrid may exhibit improved antimicrobial or anticancer activity, as oxadiazoles are often associated with DNA intercalation or enzyme inhibition .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Core Heterocycle Substituent Molecular Weight (g/mol) Key Biological Activities
Target Compound 1,3,4-Thiadiazole 4-Methylbenzamido 433.44 Not reported (NR)
BA96474 1,3,4-Thiadiazole 3,4,5-Triethoxybenzamido 574.67 NR (potential antioxidant)
Compound A24 1,3,4-Oxadiazole Pyridin-4-yl ~450 (estimated) Antimicrobial, Anticancer
Ethyl 4-(2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate 1,3,4-Oxadiazole 2-Bromophenyl 449.32 NR (enhanced lipophilicity)

Biological Activity

Ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the thiadiazole derivatives class. Its structure incorporates a thiadiazole ring, a benzoyl group, and an ethyl ester functional group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Structure

The compound's structure can be represented as follows:

\text{Ethyl 4 2 5 4 methylbenzamido 1 3 4 thiadiazol 2 yl sulfanyl}acetamido)benzoate}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Amide Coupling : Introducing the 4-methylbenzamide group through an amide coupling reaction.
  • Esterification : Esterifying the intermediate with ethanol in the presence of an acid catalyst to yield the final product .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
5-phenyl-4,5-dihydro-1,3,4-thiadiazolesA549 (Lung)4.27
SK-MEL-2 (Skin)Significant inhibition
SK-OV-3 (Ovarian)Moderate inhibition
HCT15 (Colon)Moderate inhibition

These findings suggest that the compound may induce apoptosis through pathways involving p53 activation and other cellular mechanisms .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various pathogens due to their ability to inhibit enzyme functions critical for microbial survival.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiadiazole ring may bind to enzymes involved in cancer proliferation or microbial metabolism, inhibiting their function.
  • Receptor Modulation : The compound can modulate receptor activities that are pivotal in signaling pathways related to cell growth and apoptosis.

Study on Antiproliferative Activity

A study evaluated a series of thiadiazole derivatives for their antiproliferative effects against T. cruzi and L. donovani. The results demonstrated that certain derivatives showed over 50% inhibition at a concentration of 50 µM when compared to standard treatments like Metronidazole and Amphotericin B. This highlights the potential of thiadiazole compounds in treating protozoal infections alongside their anticancer properties .

Comparative Analysis with Similar Compounds

When compared with other known thiadiazole derivatives such as sulfathiazole and ritonavir, this compound exhibits unique properties that may enhance its efficacy in specific therapeutic contexts.

CompoundActivity TypeNotable Characteristics
Ethyl Thiadiazole DerivativeAnticancer/AntimicrobialPotential for apoptosis induction
SulfathiazoleAntimicrobialEstablished clinical use
RitonavirAntiretroviralBroad-spectrum antiviral

Q & A

Basic Research Questions

Q. How can synthesis conditions for ethyl 4-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate be optimized?

  • Methodological Approach : Use factorial design (e.g., Taguchi or Box-Behnken methods) to systematically vary parameters like reaction time, temperature, and solvent polarity. Statistical analysis of yields and purity can identify optimal conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst (as in similar thiadiazole syntheses) may improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Approach : Combine NMR (¹H/¹³C) to confirm hydrogen/carbon environments, FT-IR for functional groups (e.g., thiadiazole C=N stretching at ~1600 cm⁻¹), and mass spectrometry for molecular weight validation. X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities .

Q. How can solubility challenges be addressed during formulation for biological testing?

  • Methodological Approach : Use co-solvents (e.g., DMSO:PBS mixtures) or micellar encapsulation. Pre-formulation studies with Hansen solubility parameters can guide solvent selection. Derivatives like sodium salts (via ester hydrolysis) may enhance aqueous solubility .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding interactions?

  • Methodological Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) identifies binding modes, validated by Molecular Dynamics (MD) simulations to assess stability .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Approach : Synthesize derivatives with variations in the benzamido (e.g., electron-withdrawing substituents) or thiadiazole moieties. Compare bioactivity data (e.g., IC₅₀ values) using multivariate regression to quantify substituent effects. Cross-reference with computational binding affinity trends .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Approach : Standardize assays (e.g., MIC protocols for antimicrobial testing) and control variables (e.g., cell line viability). Use meta-analysis to reconcile discrepancies; conflicting results may arise from assay sensitivity differences or impurity artifacts. Validate via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Approach : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Isotopic labeling (e.g., ¹⁵N in thiadiazole) in NMR studies can track conformational changes in target proteins upon binding .

Q. How to design experiments for scaling up synthesis without compromising yield?

  • Methodological Approach : Use flow chemistry for continuous production, optimizing residence time and temperature. Process Analytical Technology (PAT) tools (e.g., in-situ FT-IR) monitor reaction progress in real-time. Scale-down models (DoE) identify critical parameters affecting purity .

Key Notes

  • For synthesis, prioritize protocols with explicit yields and characterization data .
  • For conflicting bioactivity results, cross-validate with standardized assays and orthogonal methods .

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